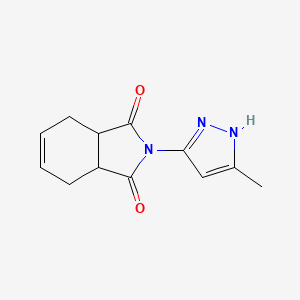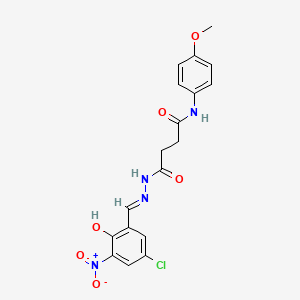![molecular formula C10H9ClN4OS2 B14923074 2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B14923074.png)
2-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-N~3~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]NICOTINAMIDE is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a nicotinamide core substituted with a 2-chloro group and a 5-(ethylsulfanyl)-1,3,4-thiadiazole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N~3~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]NICOTINAMIDE typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the ethylsulfanyl group: The thiadiazole intermediate is then treated with ethyl iodide in the presence of a base to introduce the ethylsulfanyl group.
Chlorination: The resulting compound is chlorinated using a chlorinating agent such as thionyl chloride.
Coupling with nicotinamide: Finally, the chlorinated intermediate is coupled with nicotinamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N~3~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]NICOTINAMIDE can undergo various types of chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The ethylsulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted derivative, while oxidation of the ethylsulfanyl group would yield a sulfoxide or sulfone derivative.
Scientific Research Applications
2-CHLORO-N~3~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]NICOTINAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-CHLORO-N~3~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]NICOTINAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-ethylsulfanyl-[1,2,4]thiadiazol-5-yl)-acetamide
- Nicotinamide derivatives with different substituents
Uniqueness
The uniqueness of 2-CHLORO-N~3~-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]NICOTINAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H9ClN4OS2 |
|---|---|
Molecular Weight |
300.8 g/mol |
IUPAC Name |
2-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H9ClN4OS2/c1-2-17-10-15-14-9(18-10)13-8(16)6-4-3-5-12-7(6)11/h3-5H,2H2,1H3,(H,13,14,16) |
InChI Key |
QTURIKLYKRDXFN-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(4-(difluoromethyl)-2-ethyl-3-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B14922992.png)
![N'-[(E)-(2,4-dimethylphenyl)methylidene]-3,4-dimethoxybenzohydrazide](/img/structure/B14923000.png)
![4,4'-[(5-chloro-2-hydroxy-3-methoxyphenyl)methanediyl]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B14923016.png)
![4-({(E)-[4-(difluoromethoxy)phenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14923026.png)
![N'-[(E)-(5-bromo-1H-indol-3-yl)methylidene]naphthalene-1-carbohydrazide](/img/structure/B14923029.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}piperazine](/img/structure/B14923042.png)
![3-{(4E)-4-[2-(benzyloxy)-5-bromobenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B14923052.png)
![3-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14923057.png)
![Methyl 7-methyl-1-(2-methylphenyl)-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B14923064.png)
![3-[(acetyloxy)methyl]-7-{[2-(4-chloro-5-methyl-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14923083.png)

![4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide](/img/structure/B14923097.png)
![ethyl 3-cyclopropyl-6-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B14923099.png)

